Basic properties of 4-bromo-5-methyloxazole hydrochloride salt
Basic properties of 4-bromo-5-methyloxazole hydrochloride salt
This guide provides an in-depth technical analysis of 4-bromo-5-methyloxazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. It is structured to facilitate immediate application in drug discovery workflows, focusing on synthesis, stability, and regioselective functionalization.
Executive Summary
4-Bromo-5-methyloxazole hydrochloride (CAS: 2287288-05-3) is the stabilized salt form of the parent 1,3-oxazole. While the free base (CAS: 1240601-01-7) is a versatile intermediate for introducing the oxazole motif into bioactive scaffolds, it is prone to volatility and oxidative degradation. The hydrochloride salt is engineered to improve crystallinity, shelf-life stability, and handling safety during stoichiometric dispensing.
This compound is primarily utilized as a C-4 electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and as a precursor for C-2 functionalization via C-H activation or lithiation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data consolidates the structural and physical constants essential for experimental planning.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-Bromo-5-methyl-1,3-oxazole hydrochloride |
| CAS Number (Salt) | 2287288-05-3 |
| CAS Number (Free Base) | 1240601-01-7 |
| Molecular Formula | C |
| Molecular Weight | 198.45 g/mol (Salt) / 161.99 g/mol (Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM |
| Acidity (pKa) | ~0.8 (Conjugate acid of oxazole nitrogen) |
| Hygroscopicity | High (Store under inert atmosphere) |
Structural Analysis & Electronic Properties
Understanding the electronic distribution is vital for predicting reactivity.
-
C-4 Position (Bromine): The carbon-bromine bond is activated for oxidative addition by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. However, the oxazole ring is generally electron-deficient (similar to pyridine), making the C-Br bond less reactive than in electron-rich heterocycles (e.g., furans), often requiring specialized ligands for coupling.
-
C-5 Position (Methyl): The methyl group provides steric bulk and weak electron donation, slightly deactivating the C-4 position toward nucleophilic attack but stabilizing the ring against ring-opening hydrolysis.
-
C-2 Position (Proton): The C-2 proton is significantly acidic (pKa ~20 in DMSO). In the hydrochloride salt, the protonated nitrogen inductively acidifies this position further, making the salt prone to rapid deprotonation/decomposition if treated with strong bases without temperature control.
Synthesis & Salt Formation Protocol
The synthesis typically proceeds via the direct bromination of 5-methyloxazole followed by anhydrous salt formation.
Graphviz Diagram: Synthesis Workflow
The following diagram outlines the conversion from the precursor to the stable salt.
Figure 1: Step-wise synthesis pathway from 5-methyloxazole to the hydrochloride salt.
Detailed Protocol (Self-Validating)
Step 1: Bromination
-
Charge: Dissolve 5-methyloxazole (1.0 eq) in anhydrous acetonitrile or CCl
. -
Reagent: Add N-bromosuccinimide (NBS) (1.05 eq).
-
Initiation: Add catalytic AIBN (0.05 eq) if radical pathway is preferred, or run under thermal conditions (60°C) for electrophilic substitution.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.
-
Workup: Cool, filter succinimide byproduct, and concentrate.
Step 2: Salt Formation (Critical for Stability)
-
Dissolution: Dissolve the crude oil (free base) in anhydrous Diethyl Ether (10 volumes).
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C.
-
Precipitation: A white precipitate forms immediately.
-
Isolation: Filter under N
(hygroscopic!). Wash with cold ether. -
Drying: Vacuum dry over P
O to remove trace water.
Reactivity & Applications
The utility of 4-bromo-5-methyloxazole HCl lies in its orthogonal reactivity profiles at C-2 and C-4.
Graphviz Diagram: Reactivity Map
Figure 2: Orthogonal reactivity sites. C-4 is the primary site for cross-coupling, while C-2 allows for late-stage diversification.
Key Reaction Classes
-
Suzuki-Miyaura Coupling (C-4):
-
Conditions: Pd(dppf)Cl
, K CO , Dioxane/H O, 90°C. -
Note: The HCl salt must be neutralized in situ by using an excess of base (3.0 eq) to liberate the free amine for coordination to Pd.
-
Mechanism:[1] Oxidative addition into the C-Br bond is the rate-limiting step.
-
-
Direct C-H Arylation (C-2):
-
Conditions: Pd(OAc)
, PCy , Cs CO , Toluene. -
Note: Requires protection of C-4 (or use of the Br for tandem reactions).
-
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Thermal: The HCl salt is stable up to ~150°C (melting/decomposition). The free base is volatile and degrades at room temperature over weeks.
-
Hydrolytic: The oxazole ring is susceptible to acid-catalyzed hydrolysis (ring opening) under vigorous aqueous acidic conditions (e.g., refluxing 6M HCl). The salt form itself is stable if kept dry.
Safety Protocol
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]
-
Storage: Store at 2-8°C under Argon. Hygroscopic—exposure to air leads to "clumping" and hydrolysis.
-
Disposal: Neutralize with dilute NaHCO
before disposal into organic waste streams.
References
-
BuyersGuideChem. (n.d.). 4-Bromo-5-methyloxazole Properties and Suppliers. Retrieved from [Link]
-
PubChem. (2025).[4][2] Compound Summary: 4-Bromo-5-methyloxazole.[5] National Library of Medicine.[2] Retrieved from [Link]
-
ResearchGate. (2025). Lithiation and Functionalization of Oxazole Derivatives. Retrieved from [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-5-METHYLOXAZOLE HCL | 2287288-05-3 [sigmaaldrich.com]
